Siomycin A is a thiopeptide antibiotic primarily isolated from the fermentation products of Streptomyces sioyaensis [, , , , , ]. It belongs to the thiostrepton family of antibiotics, sharing structural similarities and mechanism of action with thiostrepton [, , ]. Siomycin A has gained significant attention in scientific research due to its potential anticancer properties and its ability to inhibit the oncogenic transcription factor Forkhead box M1 (FOXM1) [, , , ].
Siomycin A primarily acts by inhibiting bacterial protein synthesis [, ]. It interacts with the 50S ribosomal subunit and hinders the binding of elongation factor G (EF-G), thus interfering with the translocation step of protein synthesis []. Interestingly, siomycin A also inhibits the binding of aminoacyl-tRNA to the ribosome, except for the initiator fMet-tRNA, which is required for initiation complex formation []. This selective inhibition of aminoacyl-tRNA binding distinguishes siomycin A from other antibiotics with similar modes of action, such as tetracycline, sparsomycin, and streptogramin A [].
In addition to its antibacterial activity, siomycin A has been identified as a potent inhibitor of the oncogenic transcription factor FOXM1 [, , , ]. FOXM1 plays a critical role in cell cycle progression, DNA replication, and DNA damage repair, and its overexpression is frequently observed in various human cancers [, , ].
Siomycin A is a complex, highly modified macrocyclic peptide antibiotic []. Its structure consists of a central pyridine/tetrahydropyridine/dehydropiperidine ring with three thiazole substituents at positions 2, 3, and 6. A distinguishing feature of siomycin A is its quinaldic acid macrocycle, referred to as ring B, which is connected to the thiazole ring at position 2 []. This quinaldic acid moiety differentiates Siomycin A from other thiazole antibiotics like berninamycin, micrococcin, thiocillin, and YM-266183 and is believed to be crucial for its proteasome inhibitory activity [].
The structure of siomycin A has been elucidated through a combination of chemical degradation studies, X-ray crystallography, and Nuclear Magnetic Resonance (NMR) spectroscopy [, , , ]. Two-dimensional NMR techniques like proton-carbon-13 chemical shift correlation have been particularly valuable for assigning proton and carbon-13 chemical shifts for directly bonded CH groups in the molecule []. Detailed analyses of 1H and 13C NMR spectra have provided insights into the stereostructure and conformation of siomycin A in solution [].
Siomycin A is a sulfur-containing peptide antibiotic with limited solubility in water []. It is composed of one major component (A) and two minor components (B and C) []. Siomycin B is formed from siomycin A during storage, while siomycin C is a naturally occurring product of Streptomyces sioyaensis []. The physicochemical properties of the three components are similar.
Siomycin A exhibits potent anticancer activity against various human cancer cell lines, including lung adenocarcinoma, ovarian cancer, melanoma, medulloblastoma, and gastroenteropancreatic neuroendocrine tumors [, , , , , , ]. Siomycin A induces apoptosis, inhibits proliferation, and reduces the invasiveness of cancer cells. Its anticancer effects are largely attributed to its ability to suppress FOXM1 expression and activity. In preclinical studies, siomycin A has shown promising results in inhibiting tumor growth and prolonging survival in mouse models of brain tumors [].
Siomycin A has shown synergistic effects with other chemotherapeutic agents in vitro. Combination treatment with siomycin A and cisplatin, a commonly used chemotherapy drug, enhances the cytotoxic effects on ovarian cancer cells []. Similarly, the combination of siomycin A and temozolomide, a standard chemotherapy for glioblastoma multiforme, improves the therapeutic efficacy in mice harboring glioma stem cell-derived intracranial tumors [].
Siomycin A also exhibits immunosuppressive properties, inhibiting both T-cell proliferation and B-cell antibody production []. This immunosuppressive effect is distinct from that of FK506, a well-known immunosuppressant that primarily targets T-cells []. Siomycin A has demonstrated efficacy in murine models of antibody-mediated diseases, suggesting its potential therapeutic application in autoimmune disorders.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7